molecular formula C23H20N2O4 B15147849 3,4-Bis[(2-methylbenzoyl)amino]benzoic acid

3,4-Bis[(2-methylbenzoyl)amino]benzoic acid

Cat. No.: B15147849
M. Wt: 388.4 g/mol
InChI Key: XBEWACZSSADZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis[(2-methylbenzoyl)amino]benzoic acid is an organic compound with the molecular formula C23H19NO4. This compound is characterized by the presence of two 2-methylbenzoyl groups attached to the amino groups on a benzoic acid core. It is a white solid with a melting point of approximately 148-150 degrees Celsius .

Preparation Methods

The preparation of 3,4-Bis[(2-methylbenzoyl)amino]benzoic acid typically involves the reaction of benzoyl chloride with methylaniline under basic conditions. The reaction proceeds as follows:

Chemical Reactions Analysis

3,4-Bis[(2-methylbenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,4-Bis[(2-methylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

3,4-Bis[(2-methylbenzoyl)amino]benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual 2-methylbenzoyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

3,4-bis[(2-methylbenzoyl)amino]benzoic acid

InChI

InChI=1S/C23H20N2O4/c1-14-7-3-5-9-17(14)21(26)24-19-12-11-16(23(28)29)13-20(19)25-22(27)18-10-6-4-8-15(18)2/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29)

InChI Key

XBEWACZSSADZMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.